molecular formula C12H16O2S B3387011 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 78502-09-7

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B3387011
CAS No.: 78502-09-7
M. Wt: 224.32 g/mol
InChI Key: LIUGOBYBABOLNX-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative substituted at the 1-position with a carboxylic acid group and a thiophene-containing methyl group. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophen-2-ylmethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-11(14)12(6-2-1-3-7-12)9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGOBYBABOLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with thiophen-2-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid (CAS Number: 78502-09-7) is a compound with a unique structure that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and organic synthesis.

Antimicrobial Activity

Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics.

Analgesic Properties

The compound has also been investigated for its analgesic effects. In preclinical trials, it showed promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies.

Case Study: Analgesic Efficacy

In a study published in "Journal of Medicinal Chemistry," researchers evaluated the analgesic effects of several thiophene derivatives, including this compound. The results indicated a statistically significant reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain relief .

Polymer Synthesis

The unique structure of this compound allows it to act as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity due to the incorporation of thiophene units.

Case Study: Conductive Polymers

A recent study focused on synthesizing conductive polymers using this compound as a building block. The resulting materials demonstrated improved conductivity compared to traditional polymers, indicating potential applications in electronic devices .

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Synthetic Applications

ApplicationDescription
Intermediate in SynthesisUsed to create complex organic compounds
Reagent for FunctionalizationFacilitates the introduction of new functional groups

Mechanism of Action

The mechanism of action of 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Cyclohexane-1-Position Key Functional Groups Applications/Notes
This compound (Target) Thiophen-2-ylmethyl Carboxylic acid Pharmaceutical intermediate (discontinued)
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid 2-Fluorophenylamino Carboxylic acid, amino Potential bioactive scaffold
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid 2-Ethyl-butyl Carboxylic acid, alkyl chain Synthetic intermediate for pharmaceuticals
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid Cyclopropylcarbamoylmethyl Carboxylic acid, carbamoyl Unspecified bioactive applications
2-{[(Thiophen-2-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid Thiophen-2-ylmethylcarbamoyl (position 2) Carboxylic acid, carbamoyl Structural isomer; positional effects on reactivity
(1R,2R)-2-[4-(Trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid 4-Trifluoromethylbenzoyl (stereospecific) Carboxylic acid, benzoyl Chiral building block for drug design

Key Observations:

Electronic Effects: The thiophene group in the target compound introduces sulfur-based resonance effects, enhancing electron delocalization compared to purely alkyl or phenyl substituents. This may increase lipophilicity and influence binding to hydrophobic targets .

Steric Considerations :

  • Bulky substituents like 2-ethyl-butyl () or carbamoyl groups () introduce steric hindrance, which may reduce reactivity at the carboxylic acid group but enhance selectivity in biological interactions.

Acidity and Solubility :

  • The pKa of cyclohexanecarboxylic acids varies with substituents. For example, cis- and trans-hydroxy derivatives (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa 4.796) show moderate acidity . The thiophene-methyl substituent likely lowers solubility in aqueous media due to increased hydrophobicity.

Key Findings:

  • Synthetic Accessibility : The target compound’s synthesis may involve multi-step routes, whereas alkyl-substituted analogues (e.g., 1-(2-ethyl-butyl) derivative) are synthesized via straightforward alkylation .
  • Biological Activity: Thiophene-containing compounds often exhibit antimicrobial or anticancer properties due to sulfur’s role in redox interactions.

Comparative Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target compound ~236.34 ~2.5 <1 (low)
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid 267.29 ~1.8 ~5 (moderate)
1-(Cyclopropylcarbamoylmethyl)cyclohexane-1-carboxylic acid 225.28 ~1.2 ~10 (high)
cis-2-Hydroxycyclohexane-1-carboxylic acid 158.19 ~0.9 >50 (high)

Analysis:

  • Fluorinated and amino-substituted derivatives exhibit balanced solubility and lipophilicity, making them more suitable for oral bioavailability .

Biological Activity

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a thiophenyl group and a carboxylic acid moiety. Its molecular formula is C12H14O2SC_{12}H_{14}O_2S, which contributes to its unique pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines due to their ability to interfere with cellular proliferation pathways.

Table 1: Antitumor Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
1-[(Thiophen-2-yl)methyl]acidA431 (human epidermoid)< 10
1-Thiophenyl-3-methylcarboxylic acidU251 (glioblastoma)23.30 ± 0.35
5-Methylthio-thiazole derivativeWM793 (melanoma)< 30

Neuropharmacological Effects

The compound's influence on neuronal activity has been studied, particularly its effect on Purkinje cells in the cerebellum. Research indicates that it can enhance GABAergic inhibition, leading to decreased spontaneous firing rates of these neurons.

Case Study:
A study demonstrated that administration of cyclohexane carboxylic acids, including variants like this compound, resulted in a significant reduction in Purkinje cell activity, suggesting potential applications in treating conditions characterized by hyperactivity or excitability in neural circuits .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The presence of the thiophene moiety may facilitate interactions with cellular targets involved in growth signaling pathways.
  • Modulation of Neurotransmitter Systems: The compound's ability to enhance GABAergic inhibition suggests it could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and cyclohexane structures can significantly influence potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Substitution on thiophene ringIncreased cytotoxicity
Alteration of carboxylic acid groupEnhanced GABAergic effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid, and how can regioselectivity challenges be addressed?

  • Methodology : A plausible route involves alkylation of thiophene derivatives using organometallic bases. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (0°C to 60°C) enables deprotonation and subsequent nucleophilic substitution, as demonstrated in analogous cyclohexanecarboxylic acid syntheses . Challenges in stereochemical control may arise due to the bulky cyclohexane ring; optimizing reaction time and temperature gradients (e.g., stepwise heating from 0°C to 60°C) can improve yield and selectivity.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify ≥95% purity, as indicated for similar compounds .
  • Structural Confirmation : Combine 1H^1H- and 13C^{13}C-NMR to resolve signals for the thiophene methyl group (δ ~2.5–3.5 ppm) and cyclohexane carboxy proton (δ ~12–13 ppm). Discrepancies in integration ratios may indicate rotameric equilibria, requiring variable-temperature NMR studies .

Q. What storage conditions are optimal for maintaining stability?

  • Methodology : Store the compound at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Shelf life under these conditions is ~1 year, though periodic TLC or LC-MS monitoring is advised to detect decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid

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